EGS Crosslinker
CAS No.: 70539-42-3
Cat. No.: VC0526936
Molecular Formula: C18H20N2O12
Molecular Weight: 456.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70539-42-3 |
---|---|
Molecular Formula | C18H20N2O12 |
Molecular Weight | 456.4 g/mol |
IUPAC Name | 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethyl] butanedioate |
Standard InChI | InChI=1S/C18H20N2O12/c21-11-1-2-12(22)19(11)31-17(27)7-5-15(25)29-9-10-30-16(26)6-8-18(28)32-20-13(23)3-4-14(20)24/h1-10H2 |
Standard InChI Key | QLHLYJHNOCILIT-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O |
Appearance | Solid powder |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure
EGS (C<sub>18</sub>H<sub>20</sub>N<sub>2</sub>O<sub>12</sub>) features a central ethylene glycol bridge flanked by succinimidyl succinate moieties . The 16.1 Å spacer arm derives from its ethylene glycol backbone, providing flexibility between conjugated molecules . Unlike sulfonated variants (e.g., Sulfo-EGS), the parent compound lacks charged groups, contributing to its membrane permeability .
Table 1: Structural Comparison of Common Homobifunctional Crosslinkers
Crosslinker | Spacer Length (Å) | Reactive Groups | Solubility | Cleavability |
---|---|---|---|---|
EGS | 16.1 | NHS esters | DMSO | Hydroxylamine |
DSS | 11.4 | NHS esters | DMSO | Non-cleavable |
DTSSP | 12.0 | NHS esters | Water | DTT |
Reaction Mechanism and Kinetic Parameters
NHS Ester Reactivity
The NHS esters undergo nucleophilic attack by primary amines (ε-amino groups of lysine, N-termini) to form stable amide bonds . Reaction efficiency peaks between pH 7.5-9.0, with second-order rate constants (k<sub>2</sub>) of ~10<sup>3</sup> M<sup>-1</sup>min<sup>-1</sup> observed in 0.1M phosphate buffer at 25°C . Unlike imidoester crosslinkers, NHS esters minimize protein denaturation due to their neutral reaction byproducts (N-hydroxysuccinimide) .
Crosslinking Dynamics
Optimal crosslinking occurs at 10-25mM EGS concentrations in DMSO, with molar excess ratios tailored to protein concentration :
-
20-50× excess for dilute solutions (2mg/mL)
-
≥10× excess for concentrated solutions (10mg/mL)
Overly aggressive crosslinking induces protein precipitation, necessitating empirical optimization . The 16.1 Å spacer enables intermolecular bridging of lysines separated by up to 25Å in tertiary structures, a critical factor in capturing transient interactions .
Methodological Applications
In Vivo Protein Complex Stabilization
EGS's cell permeability facilitates intracellular crosslinking, as demonstrated in HepG2 hepatoma cells and peripheral blood mononuclear cells (PBMCs) . A 15-minute treatment with 2mM EGS in serum-free media effectively stabilizes Hsp90-client protein complexes without disrupting cellular viability . Subsequent immunoprecipitation and SDS-PAGE analysis reveal heteroconjugates undetectable with shorter crosslinkers like DSS (11.4Å) .
Structural Proteomics Workflows
Integrated with mass spectrometry, EGS crosslinking identifies interaction interfaces by:
-
Trapping native protein complexes
-
Enzymatic digestion (trypsin/Lys-C)
-
LC-MS/MS analysis of crosslinked peptides
This approach mapped the interaction between Hsp90 and a 59kDa co-chaperone, revealing a binding interface dependent on the ATPase domain .
Protocol Optimization
Standard Crosslinking Procedure
-
Protein Preparation: Dialyze into amine-free buffer (e.g., PBS, HEPES pH 7.5-8.5)
-
EGS Solution: Prepare fresh 25mM stock in anhydrous DMSO
-
Reaction: Add EGS to achieve 10× molar excess over protein, incubate 30min at 25°C
-
Quenching: Add 1M Tris-HCl (pH 7.5) to 50mM final concentration
-
Cleavage: Treat with 0.5M hydroxylamine (pH 8.5) for 2hr at 37°C if reversal required
Table 2: Troubleshooting Common Issues
Problem | Solution |
---|---|
Protein precipitation | Reduce EGS concentration by 50% |
Incomplete cleavage | Extend hydroxylamine treatment |
Non-specific crosslinks | Include 150mM NaCl in reaction |
Recent Advances and Case Studies
Hsp90 Complex Analysis
Crosslinking of HepG2 cells with EGS revealed a 240kDa heteroconjugate containing Hsp90 and an unidentified client protein, undetectable with DMP (9.2Å) or DSS (11.4Å) . This underscores the spacer length requirement for specific interactions.
Cell Surface Receptor Oligomerization
EGS successfully stabilized metastable oligomers of the β<sub>2</sub>-adrenergic receptor in live HEK293 cells, enabling cryo-EM structural determination at 3.2Å resolution . The flexibility of the ethylene glycol spacer accommodated receptor conformational changes during activation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume